molecular formula C22H24N2O5S B11602607 methyl N-[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]methioninate

methyl N-[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]methioninate

Katalognummer: B11602607
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: AZUNEWKVJRSNEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 2-[(2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound with a unique structure that includes a quinoline derivative and a butanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 2-[(2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

METHYL 2-[(2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:

Wirkmechanismus

The mechanism of action of METHYL 2-[(2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

METHYL 2-[(2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C22H24N2O5S

Molekulargewicht

428.5 g/mol

IUPAC-Name

methyl 2-[(2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carbonyl)amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C22H24N2O5S/c1-29-22(28)17(11-12-30-2)23-20(26)16-13-15-18(9-6-10-19(15)25)24(21(16)27)14-7-4-3-5-8-14/h3-5,7-8,13,17H,6,9-12H2,1-2H3,(H,23,26)

InChI-Schlüssel

AZUNEWKVJRSNEW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CCSC)NC(=O)C1=CC2=C(CCCC2=O)N(C1=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.